molecular formula C13H18N2O3 B582404 Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate CAS No. 1245645-96-8

Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B582404
CAS No.: 1245645-96-8
M. Wt: 250.298
InChI Key: ASLVWZVGVXNVBX-UHFFFAOYSA-N
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Description

Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate is a spirocyclic compound with a unique structure that includes a cyano group, an oxo group, and a tert-butyl ester. This compound is of interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate typically involves the reaction of a suitable spirocyclic precursor with tert-butyl cyanoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatographic techniques .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano and oxo groups.

    Reduction: Reduction of the cyano group can lead to the formation of primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to various derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its cyano and oxo groups. These interactions can modulate biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

  • Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate
  • Tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate

Comparison: Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The oxo group also contributes to its unique properties, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-12(2,3)18-11(17)15-8-9(7-14)10(16)13(15)5-4-6-13/h9H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLVWZVGVXNVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C12CCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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